![molecular formula C20H20ClNO4 B2524818 N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid CAS No. 1335042-84-6](/img/structure/B2524818.png)
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids that is not directly discussed in the provided papers. However, the papers do discuss related compounds that are used in the synthesis of peptide mimics and drug design. For instance, the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid is in demand for its bioisostere properties of leucine in drug design . Another related compound is 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which is used for the synthesis of neoglycopeptides that mimic O-linked glycopeptides .
Synthesis Analysis
The synthesis of related compounds involves the use of protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) to protect the amino groups during the synthesis process. The paper on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid describes a large-scale preparation method that uses a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation and disassembly to produce the N-Fmoc derivative . The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid starts from Boc-Ser-OH and achieves over 40% overall yield, demonstrating the efficiency of the Fmoc chemistry-based solid-phase peptide synthesis .
Molecular Structure Analysis
While the molecular structure of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is not explicitly described in the papers, the structure of related compounds suggests that the presence of Fmoc and Boc groups provides steric hindrance and protection for the amino groups. The molecular structure of these compounds is designed to facilitate subsequent reactions, such as glycosylation in the case of neoglycopeptide mimics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of Schiff bases, alkylation reactions, and the use of protective groups that can be removed after the synthesis is complete. The Fmoc group, in particular, is used for its ability to be removed under mild basic conditions, which is a common step in solid-phase peptide synthesis . The resulting peptides can then undergo further reactions, such as glycosylation, to produce glycoconjugates .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid would likely be influenced by the presence of the Fmoc protective group, which is known to increase hydrophobicity and improve solubility in organic solvents. The related compounds discussed in the papers are synthesized and handled in a way that suggests they are stable under the conditions used for peptide synthesis and can be manipulated to produce a variety of peptide-based structures .
科学的研究の応用
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids, including derivatives, have been studied for their widespread industrial applications and potential developmental toxicity. While not directly related to N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, this research provides a foundation for understanding the toxicological profile of chemically related compounds. Lau, Butenhoff, and Rogers (2004) provide a comprehensive overview of the hazards inherent in these compounds, emphasizing the need for further research to support risk assessments of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).
Impurities in Peptide Medicines
The synthesis of peptides, possibly including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid as a building block, is critical in pharmaceutical development. D'Hondt et al. (2014) discuss the commonly observed peptide-related impurities in peptide medicines, underscoring the importance of controlling these impurities for the efficacy and safety of peptide drugs. This includes a structured overview of SPPS-related impurities and their influence on drug discovery and development (D'Hondt et al., 2014).
Pharmacological Significance of Human Flavin-containing Monooxygenases
Research into the role of human flavin-containing monooxygenases (FMO) in drug metabolism, including potentially compounds similar to N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, highlights the complexity of drug interactions and the metabolic pathways involved. Cashman and Zhang (2006) review the pharmacological and toxicological significance of FMO, detailing how genetic variability and allelic variation contribute to individual differences in drug metabolism (Cashman & Zhang, 2006).
Removal of PFAS from Water
The environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) highlight the importance of developing effective removal strategies. Research on adsorption techniques for removing PFAS from water provides insight into environmental remediation efforts that may be relevant to managing waste and effluents related to the synthesis and use of complex chemicals like N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. Gagliano et al. (2019) discuss the role of PFAS chain length, the effect of organic matter on adsorption, and challenges in adsorbent regeneration, offering a comprehensive review of current methodologies (Gagliano et al., 2019).
作用機序
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
将来の方向性
The use of Fmoc-protected amino acids, including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, in peptide synthesis is a growing field with potential for further development . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids is a promising area of research .
特性
IUPAC Name |
4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUVNOTPSLZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。